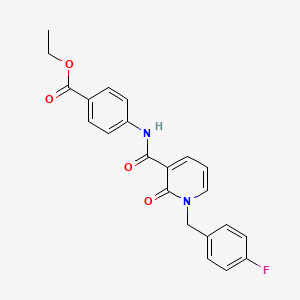

![molecular formula C18H14F6N6 B2478607 7-[4-(2-Pyrimidinyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 477851-79-9](/img/structure/B2478607.png)

7-[4-(2-Pyrimidinyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

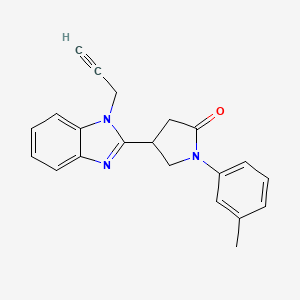

7-[4-(2-Pyrimidinyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PPN or PPNF and is a member of the naphthyridine family of chemicals. In

Scientific Research Applications

Antimycobacterial Activity

- Synthesis and Antimycobacterial Activity : A study on 4-phenyl-1,8-naphthyridine derivatives, including those with a piperazino group, reported marked activity against Mycobacterium tuberculosis (Ferrarini et al., 1998).

Antibacterial Activity

- Quinolone Antibacterial Agents : Research on a series of quinolone and naphthyridine-3-carboxylic acids with piperazinyl side chains found substantial antibacterial activity, particularly against Gram-negative organisms (Sánchez et al., 1988).

- Potent Antibacterial Agents : Another study synthesized 1,8-naphthyridine-3-carboxylic acids, including those with piperazinyl groups, showing broad and potent antibacterial activity (Matsumoto et al., 1984).

Cancer Cell Proliferation

- Antitumor Activity : A synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, some with potential antitumor activity, was reported, showing significant activity against cancer cell lines (Insuasty et al., 2013).

- Affecting Carcinoma Cell Proliferation : A naphthyridine derivative, 4-phenyl-2,7-di(piperazin-1-yl)-1,8-naphthyridine, was found to have anti-proliferative activity on carcinoma cells, potentially useful in cancer therapy (Capozzi et al., 2012).

Anti-Inflammatory and Analgesic Activity

- Anti-Inflammatory and Analgesic Agents : Compounds with a 1,8-naphthyridine structure, including those with piperazine side chains, demonstrated significant anti-inflammatory and analgesic properties (Di Braccio et al., 2014).

Synthesis and Conversions

- Bis-Heteryl Derivatives : A study focused on the synthesis of N,N′-bis(5-nitro-6-pyrimidinyl) derivatives of piperazine, relevant in developing new chemical entities (Makarov et al., 1994).

Mechanism of Action

Target of Action

The primary targets of 7-[4-(2-Pyrimidinyl)piperazino]-2,4-bis(trifluoromethyl)[1,8]naphthyridine are multi-resistant bacterial strains . These bacteria have developed resistance to multiple antibiotics, making them difficult to treat with conventional therapies.

Mode of Action

The compound interacts with its bacterial targets by enhancing the activity of antibiotics

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in bacterial resistance to antibiotics . By enhancing the activity of antibiotics, the compound may disrupt these pathways, leading to increased susceptibility of the bacteria to the antibiotics.

Result of Action

The result of the compound’s action is a decrease in the minimum inhibitory concentration (MIC) of antibiotics against multi-resistant bacterial strains . This indicates that the compound enhances the effectiveness of the antibiotics, making them more potent against the bacteria.

properties

IUPAC Name |

7-(4-pyrimidin-2-ylpiperazin-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F6N6/c19-17(20,21)12-10-13(18(22,23)24)27-15-11(12)2-3-14(28-15)29-6-8-30(9-7-29)16-25-4-1-5-26-16/h1-5,10H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGADVZVNXAUCTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)C4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F6N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2478524.png)

![6,7-Dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione](/img/structure/B2478544.png)

![4-methyl-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2478545.png)

![(1R,3S,5S)-bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B2478547.png)